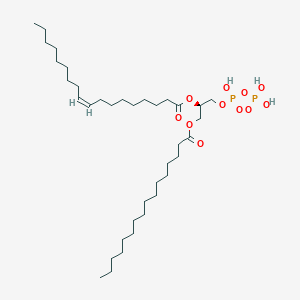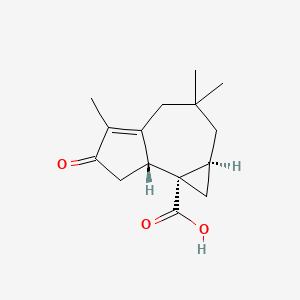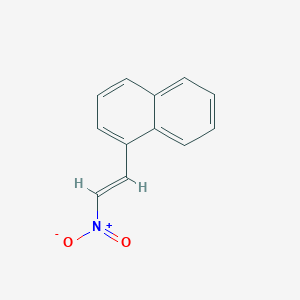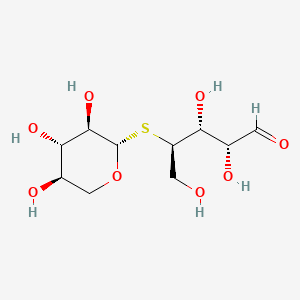
1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene is a dinitrile that is succinonitrile in which the methylene hydrogens at positions 2 and 3 are substituted by amino(phenylsulfanyl)methylidene groups. It acts as an inhibitor of MEK (mitogen activated protein kinase kinase). It has a role as a protein kinase inhibitor. It is a dinitrile, an enamine and an aryl sulfide. It derives from a hydride of a buta-1,3-diene.
Aplicaciones Científicas De Investigación
Application in Bladder Cancer Research
1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene has been studied for its effects on human bladder cancer cell proliferation. Research conducted by Tang et al. (2017) explored its potential in suppressing bladder cancer cell growth. The study found that this compound, in conjunction with baicalein, can inhibit the proliferation of T24 bladder cancer cells by blocking the cell cycle in the G0~G1 phase and inducing apoptosis. These effects were attributed to the down-regulation of the MAPK signaling pathway (Tang, Chen, Yu, Tang, Li, & Xia, 2017).
Synthesis and Reactivity Studies
The synthesis and reactivity of compounds related to 1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene have been subjects of various studies. Reich et al. (1993) investigated the synthesis of 2,3-disubstituted 1,3-butadienes from organotin precursors and butadienyllithium reagents, providing insights into the synthetic versatility and potential applications of these compounds (Reich, Reich, Yelm, Holladay, & Gschneidner, 1993). Additionally, Kong and Joo (1987) explored the reaction of phenyltrimethylsilylacetylene with lithium to form related compounds, highlighting the chemical reactivity and potential for further functionalization of these materials (Kong & Joo, 1987).
Studies on Coordination Polymers
Research by Zheng et al. (2005) on novel Silver(I) coordination polymers involving bis(arylthio)ether ligands bearing a trans-2-butene backbone provides insights into the potential applications of related compounds in materials science and coordination chemistry. The study demonstrated the formation of various dimensional frameworks, which could have implications for the development of new materials (Zheng, Li, Du, Zou, & Bu, 2005).
Platelet Aggregation Studies
Mcnicol and Jackson (2003) investigated the effects of 1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene on human platelet aggregation. Their research showed that the compound, at certain concentrations, does not affect platelet aggregation, suggesting its specificity in biological interactions (Mcnicol & Jackson, 2003).
Propiedades
Fórmula molecular |
C18H14N4S2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(2Z,3Z)-2,3-bis[amino(phenylsulfanyl)methylidene]butanedinitrile |
InChI |
InChI=1S/C18H14N4S2/c19-11-15(17(21)23-13-7-3-1-4-8-13)16(12-20)18(22)24-14-9-5-2-6-10-14/h1-10H,21-22H2/b17-15+,18-16+ |
Clave InChI |
BDLRGKKVJJEYLC-YTEMWHBBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S/C(=C(/C(=C(/SC2=CC=CC=C2)\N)/C#N)\C#N)/N |
SMILES |
C1=CC=C(C=C1)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2)C#N)N |
SMILES canónico |
C1=CC=C(C=C1)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2)C#N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)


![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)


![[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)](/img/structure/B1234574.png)


